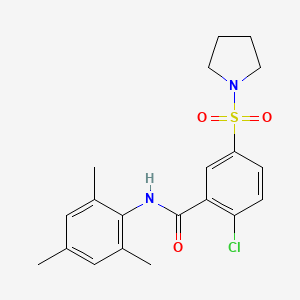
2-chloro-N-mesityl-5-(1-pyrrolidinylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-mesityl-5-(1-pyrrolidinylsulfonyl)benzamide, also known as N-(2-chloro-5-(pyrrolidin-1-ylsulfonyl)phenyl)-N-mesitylacetamide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a potent inhibitor of the enzyme heat shock protein 90 (Hsp90), which plays a crucial role in the folding and stabilization of various proteins.
作用机制
The mechanism of action of 2-chloro-2-chloro-N-mesityl-5-(1-pyrrolidinylsulfonyl)benzamidemesityl-5-(1-pyrrolidinylsulfonyl)benzamide involves the binding of the compound to the ATP-binding site of Hsp90, which disrupts the chaperone function of the protein. This leads to the destabilization of various oncogenic proteins, resulting in their degradation by the proteasome. In addition, inhibition of Hsp90 with 2-chloro-2-chloro-N-mesityl-5-(1-pyrrolidinylsulfonyl)benzamidemesityl-5-(1-pyrrolidinylsulfonyl)benzamide can also lead to the activation of the heat shock response, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-2-chloro-N-mesityl-5-(1-pyrrolidinylsulfonyl)benzamidemesityl-5-(1-pyrrolidinylsulfonyl)benzamide have been extensively studied in vitro and in vivo. In vitro studies have shown that the compound can inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, the compound has been shown to induce apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis.
实验室实验的优点和局限性
One of the main advantages of using 2-chloro-2-chloro-N-mesityl-5-(1-pyrrolidinylsulfonyl)benzamidemesityl-5-(1-pyrrolidinylsulfonyl)benzamide in lab experiments is its high potency and specificity for Hsp90 inhibition. This allows for the selective targeting of oncogenic proteins, resulting in the inhibition of cancer cell growth and proliferation. However, one of the limitations of using this compound is its potential toxicity, as it can also inhibit the function of normal proteins that rely on Hsp90 for their stability and function.
未来方向
Several future directions for the use of 2-chloro-2-chloro-N-mesityl-5-(1-pyrrolidinylsulfonyl)benzamidemesityl-5-(1-pyrrolidinylsulfonyl)benzamide in scientific research have been proposed. One potential direction is the development of novel analogs of the compound with improved potency and selectivity for Hsp90 inhibition. Another direction is the investigation of the compound's potential applications in the treatment of other diseases, such as neurodegenerative disorders and infectious diseases. In addition, further studies are needed to determine the optimal dosing and administration of the compound in preclinical and clinical studies.
合成方法
The synthesis of 2-chloro-2-chloro-N-mesityl-5-(1-pyrrolidinylsulfonyl)benzamidemesityl-5-(1-pyrrolidinylsulfonyl)benzamide involves the reaction of 2-chloro-N-mesityl-5-(1-pyrrolidinylsulfonyl)benzamidemesityl-2-nitrobenzamide with pyrrolidine, followed by reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The resulting amine is then treated with chlorosulfonyl isocyanate to form the final product. This synthesis method has been reported in the literature and has been used to produce the compound in high yield and purity.
科学研究应用
2-chloro-2-chloro-N-mesityl-5-(1-pyrrolidinylsulfonyl)benzamidemesityl-5-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential applications in the field of medicine. The compound has been shown to be a potent inhibitor of Hsp90, which is known to play a critical role in cancer cell survival and proliferation. Several studies have demonstrated that inhibition of Hsp90 with 2-chloro-2-chloro-N-mesityl-5-(1-pyrrolidinylsulfonyl)benzamidemesityl-5-(1-pyrrolidinylsulfonyl)benzamide can lead to the degradation of various oncogenic proteins, such as HER2, EGFR, and AKT, resulting in the inhibition of cancer cell growth and proliferation.
属性
IUPAC Name |
2-chloro-5-pyrrolidin-1-ylsulfonyl-N-(2,4,6-trimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-13-10-14(2)19(15(3)11-13)22-20(24)17-12-16(6-7-18(17)21)27(25,26)23-8-4-5-9-23/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYIQXDUZIVBCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCC3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-(pyrrolidin-1-ylsulfonyl)-N-(2,4,6-trimethylphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

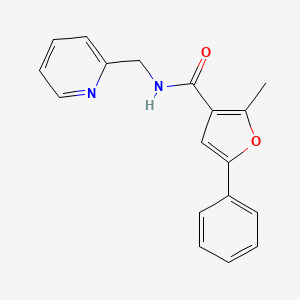
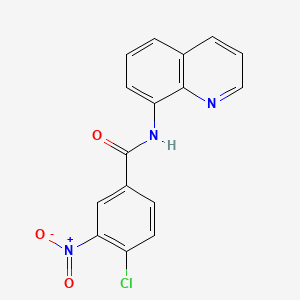
![2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide]](/img/structure/B5208391.png)
![1-[5-(4-fluorophenoxy)pentyl]pyrrolidine](/img/structure/B5208399.png)
![N-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5208405.png)
![1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5208415.png)

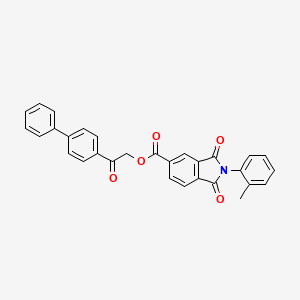
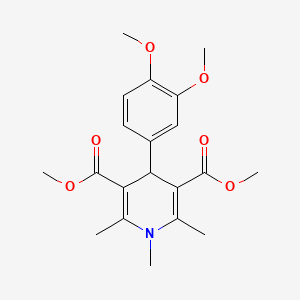
![5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5208439.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5208441.png)
![1-(4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}-2-thienyl)ethanone](/img/structure/B5208451.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5208458.png)
![1-[(4-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}phenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5208463.png)